L-Ascorbic acid-6,6'-d2 L-Ascorbic acid-6,6'-d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206205
InChI:
SMILES:
Molecular Formula: C₆H₆D₂O₆
Molecular Weight: 178.14

L-Ascorbic acid-6,6'-d2

CAS No.:

Cat. No.: VC0206205

Molecular Formula: C₆H₆D₂O₆

Molecular Weight: 178.14

* For research use only. Not for human or veterinary use.

L-Ascorbic acid-6,6'-d2 -

Specification

Molecular Formula C₆H₆D₂O₆
Molecular Weight 178.14

Introduction

Fundamental Characteristics

L-Ascorbic acid-6,6'-d2 is a deuterium-labeled variant of vitamin C (L-ascorbic acid) where the two hydrogen atoms at position 6 of the molecule are replaced with deuterium (²H or D), a stable isotope of hydrogen containing one neutron. This selective deuteration results in a compound that maintains the chemical and biological properties of standard ascorbic acid but possesses a slightly higher molecular weight, making it distinguishable through mass spectrometric analysis .

Chemical Identity

The chemical structure of L-Ascorbic acid-6,6'-d2 maintains the core framework of conventional ascorbic acid with specific isotopic substitution. Key identifying properties are presented in the following table:

ParameterValue
Molecular FormulaC₆H₆D₂O₆
Molecular Weight178.14 g/mol
CAS NumberNot widely assigned
GradeResearch grade, purified
Physical StateWhite to slightly yellowish crystalline solid
SolubilityWater-soluble, similar to standard ascorbic acid

This deuterated form retains the characteristic furan-based lactone structure of 2-ketogluconic acid seen in conventional ascorbic acid, including the enediol group adjacent to the carbonyl that confers its distinctive redox properties .

Chemical Structure and Properties

L-Ascorbic acid-6,6'-d2 possesses essentially identical chemical properties to its non-deuterated counterpart, with key differences arising only from the isotope effect of the deuterium atoms.

Structural Features

The compound maintains the core structural features of L-ascorbic acid, including:

  • A five-membered lactone ring with an attached dihydroxyethyl side chain

  • An enediol group adjacent to the carbonyl, creating the characteristic −C(OH)=C(OH)−C(=O)− reductone pattern

  • The deuterium substitution occurs at the primary alcohol group at carbon-6, which is the terminal carbon of the side chain

Physicochemical Properties

The physicochemical properties of L-Ascorbic acid-6,6'-d2 closely mirror those of standard ascorbic acid, with minor variations due to the deuterium isotope effect:

  • Slightly higher molecular weight (178.14 g/mol compared to 176.12 g/mol for regular ascorbic acid)

  • Identical aqueous solubility profile (approximately 330 g/L at room temperature)

  • Similar acidic properties due to the presence of the same enediol group

  • Nearly identical melting point with potential decomposition around 190-193°C

  • Equivalent redox behavior, serving as an electron donor in chemical and biological systems

Synthesis and Preparation Methods

The synthesis of L-Ascorbic acid-6,6'-d2 requires specialized techniques to incorporate deuterium atoms at specific positions within the molecule.

General Synthetic Approaches

Multiple synthetic pathways have been developed for producing deuterated ascorbic acid derivatives, drawing upon established methods for L-ascorbic acid synthesis:

  • Selective Reduction with Deuterated Reagents: Starting from L-ascorbic acid derivatives with oxidized C-6 positions (such as 6-aldehydo-L-ascorbic acid), selective reduction using deuterated reducing agents like sodium borodeuteride (NaBD₄) introduces deuterium atoms at the 6 and 6' positions .

  • Chiral Building Block Approach: Utilizing deuterated D-glucose or other deuterated hexoses as starting materials, following synthetic pathways similar to the Reichstein process but with isotopically labeled precursors .

  • Late-stage Deuteration: Employing hydrogen-deuterium exchange reactions on protected forms of ascorbic acid under catalytic conditions, followed by deprotection to yield the target compound .

Quality Control Parameters

Given its application as an analytical standard and research tool, L-Ascorbic acid-6,6'-d2 production requires rigorous quality control:

  • Isotopic purity typically >98% deuterium incorporation at the 6,6' positions

  • Chemical purity >99% as determined by HPLC analysis

  • Low levels of related impurities, especially oxidized forms such as dehydroascorbic acid

Applications in Research

L-Ascorbic acid-6,6'-d2 serves diverse research applications across biochemistry, nutrition, and pharmaceutical sciences.

Metabolic Tracing Studies

As a stable isotope-labeled tracer, L-Ascorbic acid-6,6'-d2 enables detailed investigation of vitamin C metabolism without the hazards associated with radioactive tracers:

  • Tracking the absorption, distribution, metabolism, and excretion (ADME) of vitamin C in biological systems

  • Distinguishing between endogenous and exogenous ascorbic acid pools in experimental subjects

  • Measuring turnover rates and half-life of ascorbic acid in various tissues and biological compartments

The stability of the carbon-deuterium bond ensures that the deuterium label remains at the C-6 position throughout most metabolic transformations, allowing researchers to trace the molecule's fate through complex metabolic pathways.

Analytical Applications

L-Ascorbic acid-6,6'-d2 serves critical functions in analytical chemistry:

  • Internal Standardization: Functions as an ideal internal standard for quantitative analysis of L-ascorbic acid in complex biological matrices using mass spectrometry

  • Method Development: Facilitates development and validation of analytical methods for vitamin C determination

  • Reference Material: Serves as a certified reference material for quality control in pharmaceutical and nutritional analysis

Pharmacokinetic Studies

The compound enables detailed pharmacokinetic investigations:

  • Determination of true bioavailability of vitamin C supplements in human subjects

  • Assessment of vitamin C metabolism in disease states

  • Evaluation of drug-nutrient interactions affecting vitamin C disposition

Comparative Analysis with Standard L-Ascorbic Acid

Understanding the similarities and differences between L-Ascorbic acid-6,6'-d2 and standard L-ascorbic acid is critical for research applications.

Structural Comparison

ParameterL-Ascorbic AcidL-Ascorbic Acid-6,6'-d2
Molecular FormulaC₆H₈O₆C₆H₆D₂O₆
Molecular Weight176.12 g/mol178.14 g/mol
Mass SpectrumBase peak at m/z 176Base peak at m/z 178
NMR SpectrumStandard proton signalsAbsence of proton signals at C-6 position

Research Applications and Findings

L-Ascorbic acid-6,6'-d2 has contributed to numerous scientific discoveries regarding vitamin C metabolism and function.

Metabolic Pathway Elucidation

Isotopically labeled ascorbic acid has been instrumental in elucidating:

  • The oxidative metabolism of ascorbic acid to dehydroascorbic acid and subsequent hydrolysis to 2,3-diketogulonic acid

  • The contribution of ascorbic acid to oxalate formation, relevant to kidney stone development

  • Tissue-specific differences in vitamin C turnover rates and retention

Analytical Method Development

L-Ascorbic acid-6,6'-d2 has enabled significant advancements in analytical methodology:

  • Development of high-precision liquid chromatography-mass spectrometry (LC-MS) methods for vitamin C quantification in complex biological matrices

  • Improved accuracy in pharmacokinetic studies through internal standardization with isotopically identical compounds

  • Enhanced sensitivity for detecting low levels of ascorbic acid in biological samples

ParameterTypical Specification
AppearanceWhite to off-white crystalline powder
Isotopic Purity>98% deuterium at 6,6' positions
Chemical Purity>99% by HPLC
SolubilityFreely soluble in water
Storage ConditionsRoom temperature or refrigerated (4°C)
Intended UseFor research purposes only
Shelf Life2-3 years when properly stored

Supply Sources

L-Ascorbic acid-6,6'-d2 is available from specialized suppliers focusing on isotopically labeled compounds and analytical standards:

  • Commercial product codes include ASC-007 (Omicron Biochemicals) and PA STI 008940 (Pharmaffiliates)

  • Available in research quantities, typically from 10mg to 100mg

  • Supplied with certificates of analysis documenting isotopic enrichment and chemical purity

Analytical Determination Methods

The unique properties of L-Ascorbic acid-6,6'-d2 necessitate specialized analytical approaches for its characterization and quantification.

Mass Spectrometric Analysis

Mass spectrometry provides the most definitive means of identifying and quantifying L-Ascorbic acid-6,6'-d2:

  • Exhibits characteristic mass shift of +2 atomic mass units compared to standard ascorbic acid

  • Electron ionization mass spectrometry (EI-MS) shows distinctive fragmentation patterns

  • Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables high-sensitivity detection and quantification

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy offers structural confirmation of deuterium incorporation:

  • Proton (¹H) NMR shows absence of signals for the CH₂ group at position 6

  • Deuterium (²H) NMR confirms presence of deuterium atoms at the expected positions

  • Carbon (¹³C) NMR exhibits characteristic triplet splitting for the C-6 signal due to coupling with adjacent deuterium atoms

Chromatographic Methods

Chromatographic separation of L-Ascorbic acid-6,6'-d2 from non-deuterated ascorbic acid can be challenging due to identical polarity, but is achievable using:

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometric detection

  • Ultra-high performance liquid chromatography (UHPLC) for improved resolution

  • Gas chromatography of derivatized samples for enhanced separation

Future Research Directions

The unique properties of L-Ascorbic acid-6,6'-d2 continue to open new research avenues.

Emerging Applications

Potential future applications include:

  • Metabolomic Studies: Integration into broader metabolomic investigations to understand vitamin C's role in cellular metabolism

  • Personalized Nutrition: Development of individualized vitamin C supplementation regimens based on metabolic profiling

  • Drug Development: Utilization in developing novel drug delivery systems for enhanced vitamin C bioavailability

Technical Advancements

Ongoing technical improvements focus on:

  • Development of more cost-effective synthetic routes for isotopically labeled ascorbic acid

  • Creation of multiisotope-labeled variants incorporating both deuterium and carbon-13 for more comprehensive metabolic tracing

  • Enhanced analytical methodologies for measuring ascorbic acid turnover in specific cellular compartments

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